
2,4,6-Trifluorophenol
Overview
Description
2,4,6-Trifluorophenol is a halogen-substituted phenol with the molecular formula C6H3F3O. It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and a hydroxyl group at the 1 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorophenol can be synthesized through several methods. One common approach involves the fluorination of phenol using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fluorination processes. These methods often involve the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into fluorinated cyclohexanols.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated quinones, cyclohexanols, and various substituted phenols .
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Fluorinated Compounds
2,4,6-Trifluorophenol serves as an important precursor in the synthesis of various fluorinated compounds. Its unique electronic properties due to the presence of fluorine atoms allow for selective reactions in organic synthesis.
Case Study: Synthesis of Fluorinated Aromatic Compounds
Research indicates that this compound can be used to synthesize more complex fluorinated aromatic compounds through electrophilic substitution reactions. These derivatives exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .
Environmental Chemistry
2. Biodegradation Studies
The oxidative defluorination of this compound has been studied extensively for its potential in environmental remediation. A recent study demonstrated that nonheme iron(IV)-oxo species can catalyze the oxidative dehalogenation of this compound, leading to less toxic products . This process is crucial for the bioremediation of sites contaminated with fluorinated pollutants.
Table 1: Biodegradation Pathways of this compound
Pathway | Reaction Type | Products |
---|---|---|
Oxidative Dehalogenation | H-atom abstraction | Phenolate radical |
Hydroxylation | Electrophilic substitution | Hydroxy derivatives |
Ring Cleavage | Biodegradation | Smaller organic molecules |
Medicinal Chemistry
3. Pharmacological Potential
this compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promising activity against various pathogens and are being explored for their anti-inflammatory properties.
Case Study: Antimicrobial Activity
In vitro studies revealed that certain derivatives of this compound exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorophenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- 2,3,6-Trifluorophenol
- 2,4,5-Trifluorophenol
- 2,4,6-Trichlorophenol
Comparison: 2,4,6-Trifluorophenol is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and physical properties. Compared to its chlorinated counterpart, 2,4,6-Trichlorophenol, the fluorinated version exhibits higher electronegativity and different reactivity patterns. This uniqueness makes it particularly useful in applications requiring high specificity and stability .
Biological Activity
2,4,6-Trifluorophenol (TFP) is a fluorinated phenolic compound with notable biological activity and potential applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a phenolic ring substituted with three fluorine atoms at the 2, 4, and 6 positions. This unique structure significantly alters its chemical behavior compared to non-fluorinated phenols. Key properties include:
- Molecular Formula : C₆H₃F₃O
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents; limited solubility in water
- Acidity : Increased acidity due to the electron-withdrawing nature of fluorine atoms
Enzymatic Interactions
Research has indicated that this compound can act as a substrate for specific enzymes, such as dehaloperoxidase (DHP). The interactions between TFP and these enzymes are crucial for understanding its catalytic mechanisms and potential applications in environmental remediation and biocatalysis .
Additionally, TFP has been shown to influence the activity of peroxidases and hydroxylases, which are important in various biochemical pathways. These interactions can lead to significant changes in metabolic processes .
Antimicrobial Properties
TFP exhibits antimicrobial properties that have garnered attention in recent studies. Its ability to inhibit microbial growth suggests potential applications in developing antimicrobial agents or preservatives .
Toxicity and Health Effects
While TFP has beneficial properties, it also poses health risks. Exposure can lead to respiratory issues and skin irritation. Notably, it has been associated with reactive airway dysfunction syndrome (RADS), where individuals develop asthma-like symptoms following exposure . The compound is classified as harmful to aquatic organisms, indicating ecological concerns as well .
Case Studies and Research Findings
Several studies have investigated the biological activity of TFP:
-
Enzyme Activity Study :
- A study demonstrated that TFP affects peroxidase activity in biochemical pathways. The inhibition or activation of these enzymes can lead to alterations in metabolic processes essential for cellular function .
- Toxicological Assessment :
-
Antimicrobial Efficacy :
- In vitro tests showed that TFP inhibited the growth of various bacterial strains, supporting its application as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Fluorophenol | C₆H₅F | Contains one fluorine atom |
2,4-Difluorophenol | C₆H₄F₂ | Two fluorine atoms enhance reactivity |
2,3-Difluorophenol | C₆H₄F₂ | Different substitution pattern affects properties |
2,3,5-Trifluorophenol | C₆H₃F₃ | Different positions of fluorines |
The distinct arrangement of fluorine atoms in TFP leads to unique electronic properties and reactivity patterns not observed in other derivatives .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,4,6-Trifluorophenol critical for experimental design?
- Answer : Key properties include its melting point (49–51°C), molecular weight (148.08 g/mol), density (~1.4585 g/cm³), and pKa (~7.2) . The pKa value indicates moderate acidity, influencing solubility in aqueous systems and reactivity in nucleophilic substitutions. Molar volume (102.81 cm³/mol) and dipole moment (1.845 Debye) further guide solvent selection and intermolecular interactions in synthetic workflows .
Q. How can this compound be synthesized and purified for laboratory use?
- Answer : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, it is used as a reactant with indole-dione derivatives in the presence of MnO₂ under nitrogen, followed by purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) to achieve >66% yield . Purity is confirmed by NMR, HPLC (>95%), and melting point analysis .
Q. What safety protocols are recommended for handling this compound in the lab?
- Answer : Avoid contact with foodstuffs and beverages. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Store away from oxidizing agents, and dispose of waste via halogenated organic waste streams .
Advanced Research Questions
Q. How do fluorine substituents influence the oxidative reactivity of this compound in enzymatic systems?
- Answer : Fluorine’s electron-withdrawing effects reduce oxidative reactivity compared to brominated analogs. In enzymatic oxidation by Amphitrite ornata peroxidase, this compound shows a rate of 3.1 µmol·10⁻⁵ min⁻¹·µmol⁻¹, significantly lower than 2,4,6-Tribromophenol (33.4 µmol·10⁻⁵ min⁻¹·µmol⁻¹). This is attributed to decreased electron density at the phenolic hydroxyl, hindering radical formation .
Q. What methodologies optimize catalytic coupling reactions involving this compound?
- Answer : Photocatalytic cross-coupling (e.g., with tyrosine derivatives) under blue light irradiation (BF method) enhances product yields. For this compound, the IP method (specific conditions unlabeled in the source) achieves the highest product/internal standard ratio (~2.5 vs. ~1.5 for BF), suggesting solvent or catalyst optimization (e.g., dioxane, MnO₂) is critical .
Q. How does this compound compare to other halogenated phenols in octanol-water partitioning?
- Answer : Its log gHA (1.96) and log gA (-1.38) indicate moderate hydrophobicity, lower than chlorinated/brominated analogs (e.g., 2,4,6-Trichlorophenol: log gHA = 2.84). This impacts its distribution in biphasic systems, favoring aqueous phases in extraction protocols .
Q. What role does this compound play in polymer chemistry?
- Answer : As a chain-transfer agent in ethylene-α-olefin copolymer synthesis, it reduces long-chain branching in high-MW components. Compared to 3,4,5-Trifluorophenol, it narrows molecular weight distribution (Mw/Mn), enhancing mechanical properties without compromising processability .
Q. How can this compound be quantified in complex matrices?
- Answer : Total organic fluorine (TOF) analysis via vacuum ultraviolet irradiation converts all fluorine to fluoride ions, measured by ion chromatography. This method detects this compound at trace levels (e.g., in environmental samples) with minimal interference from non-fluorinated organics .
Q. Data Contradiction Analysis
Q. Why do enzymatic oxidation rates for this compound contradict its pKa-based reactivity predictions?
- Answer : Despite its pKa (7.2) being comparable to brominated phenols (e.g., 2,4,6-Tribromophenol pKa ~6.3), fluorine’s stronger electronegativity stabilizes the phenoxide ion less effectively, reducing radical formation rates. Steric effects from ortho-fluorine substituents may further hinder enzyme binding .
Q. Methodological Recommendations
- Synthetic Optimization : Prioritize anhydrous conditions and catalysts like MnO₂ for cross-coupling reactions .
- Analytical Validation : Combine HPLC with TOF analysis to resolve co-eluting fluorinated byproducts .
- Safety : Regularly monitor lab air quality when volatilizing this compound due to its low vapor pressure .
Properties
IUPAC Name |
2,4,6-trifluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFWMPUXPLBWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334211 | |
Record name | 2,4,6-Trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-17-9 | |
Record name | 2,4,6-Trifluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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